molecular formula C21H18N4O5S2 B11655989 4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate

4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate

Cat. No.: B11655989
M. Wt: 470.5 g/mol
InChI Key: VGNJPHVHOUXVPI-WLGQYLEDSA-N
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Description

4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidine derivatives

Preparation Methods

The synthesis of 4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE typically involves multi-step reactions. One common method includes the reaction of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with an aromatic aldehyde and 1,3-cyclohexanediones in the presence of an acidic ionic liquid catalyst in ethylene glycol . This method is noted for its efficiency, green solvent media, short reaction time, and good yields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Scientific Research Applications

4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process. The compound’s structure allows it to interact with various enzymes and proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds to 4-{[(6Z)-2-ETHYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL BENZENESULFONATE include other thiadiazolo[3,2-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Some similar compounds include:

These compounds highlight the versatility and potential of thiadiazolo[3,2-a]pyrimidine derivatives in various scientific and industrial applications.

Properties

Molecular Formula

C21H18N4O5S2

Molecular Weight

470.5 g/mol

IUPAC Name

[4-[(Z)-(2-ethyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C21H18N4O5S2/c1-3-18-24-25-19(22)15(20(26)23-21(25)31-18)11-13-9-10-16(17(12-13)29-2)30-32(27,28)14-7-5-4-6-8-14/h4-12,22H,3H2,1-2H3/b15-11-,22-19?

InChI Key

VGNJPHVHOUXVPI-WLGQYLEDSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)C(=O)N=C2S1

Origin of Product

United States

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